molecular formula C24H21N3O B287099 N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B287099
M. Wt: 367.4 g/mol
InChI Key: XCYDOBPTMHLULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as DPP4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors have been developed as a treatment for type 2 diabetes, as N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide plays a crucial role in the regulation of glucose metabolism. Additionally, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors have also been investigated for their potential use in the treatment of cancer, inflammation, and other diseases.
In agriculture, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors have been shown to improve plant growth and yield, as well as enhance plant resistance to various biotic and abiotic stresses. In materials science, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals.

Mechanism of Action

N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is an enzyme that cleaves peptides at the N-terminal of proline or alanine residues. Inhibition of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide results in increased levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion, leading to improved glucose metabolism. Additionally, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have various other physiological functions, including the regulation of immune responses and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibition are well-documented. Inhibition of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide results in increased levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion, leading to improved glucose metabolism. Additionally, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibition has been shown to have anti-inflammatory effects, as well as improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its well-documented mechanism of action and physiological effects, which make it an ideal target for drug development and other applications. Additionally, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors are relatively easy to synthesize and purify, making them readily available for use in lab experiments.
However, there are also some limitations to using N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in lab experiments. For example, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors may have off-target effects, which can complicate data interpretation. Additionally, N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors may have different effects in different cell types or animal models, which can limit their applicability in certain contexts.

Future Directions

There are many potential future directions for research on N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One area of focus is the development of more potent and selective N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors for the treatment of diabetes and other diseases. Additionally, there is growing interest in the use of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors in combination with other drugs or therapies to enhance their efficacy.
In agriculture, there is a need for further research on the mechanisms underlying the beneficial effects of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors on plant growth and stress resistance. Finally, there is also potential for the use of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide as a building block for the synthesis of novel functional materials with unique properties and applications.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves a multi-step process, which begins with the reaction of 3,4-dimethylbenzaldehyde with hydrazine hydrate to form 3,4-dimethylphenylhydrazine. This compound is then reacted with 1,3-diphenyl-1H-pyrazol-5(4H)-one in the presence of acetic anhydride to form N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. The purity and yield of N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can be increased through various purification techniques, including column chromatography and recrystallization.

properties

Product Name

N-(3,4-dimethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H21N3O/c1-17-13-14-20(15-18(17)2)26-24(28)22-16-25-27(21-11-7-4-8-12-21)23(22)19-9-5-3-6-10-19/h3-16H,1-2H3,(H,26,28)

InChI Key

XCYDOBPTMHLULB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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